molecular formula C13H9N3O2 B11871680 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid CAS No. 113296-37-0

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

Cat. No.: B11871680
CAS No.: 113296-37-0
M. Wt: 239.23 g/mol
InChI Key: VFNQUSRGVSPQPX-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS 113296-37-0) is a versatile heterocyclic building block of significant interest in advanced materials science and medicinal chemistry research. This compound features a benzoic acid moiety linked to an imidazo[4,5-c]pyridine core, a privileged scaffold known for its diverse biological and physicochemical properties. Its primary application in research is as a robust organic ligand for constructing functional coordination polymers (CPs) and metal-organic frameworks (MOFs) . The molecule's carboxylate group can coordinate to metal ions, while the nitrogen-rich imidazopyridine ring can engage in secondary interactions, leading to structurally diverse complexes. Studies have demonstrated that complexes incorporating this ligand can exhibit promising properties, such as selective adsorption capabilities for anionic dyes like Congo red, showcasing potential for environmental remediation applications . Furthermore, research into cobalt(II) complexes of this ligand has revealed interesting antiferromagnetic behavior, making it a candidate for developing novel molecular magnets . While this specific derivative is prominent in materials science, the broader imidazopyridine chemical class is extensively investigated in drug discovery. Related analogues have demonstrated potent biological activities, including antimalarial efficacy against Plasmodium falciparum strains, highlighting the pharmacological relevance of this structural motif . The compound serves as a key precursor for synthesizing more complex molecules for evaluating new therapeutic targets. This product is supplied for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113296-37-0

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)(H,17,18)

InChI Key

VFNQUSRGVSPQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Diazotization and Azide Rearrangement

A prominent method for imidazo[4,5-c]pyridine synthesis involves the Curtius rearrangement of pyrazinoic acid azides, as demonstrated in the preparation of imidazo[4,5-b]pyrazin-2-ones. For 4-(1H-imidazo[4,5-c]pyridin-2-yl)benzoic acid, a hypothetical pathway could begin with a 3-aminopyridine derivative bearing a benzoic acid moiety.

  • Intermediate Formation :

    • A 3-amino-4-(carboxyphenyl)pyridine hydrazide precursor is treated with sodium nitrite in hydrochloric acid to form an acid azide.

    • The azide intermediate undergoes thermal rearrangement in alcoholic solvents (e.g., ethanol or 2-ethoxyethanol) at 50–100°C, yielding the imidazo ring.

  • Challenges :

    • Stability of the azide intermediate, which is highly explosive and requires in situ use.

    • Regioselectivity in cyclization to ensure the imidazo[4,5-c] orientation over other isomers.

Tandem Substitution-Cyclization Reactions

Adaptation of H<sub>2</sub>O-IPA Medium Synthesis

A rapid tandem reaction for imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine has been reported. Modifying this method for the target compound:

  • Substitution Step :

    • 2-Chloro-3-nitropyridine reacts with 4-aminobenzoic acid (protected as a methyl ester) in H<sub>2</sub>O-isopropyl alcohol (IPA) to form 3-nitro-4-(methyl carboxylatophenyl)aminopyridine.

  • Reduction and Cyclization :

    • Nitro group reduction with hydrogen/palladium or Fe/HCl yields a diamine intermediate.

    • Cyclization with formic acid or triethyl orthoformate forms the imidazo[4,5-c]pyridine core.

    • Ester hydrolysis (e.g., NaOH/EtOH) releases the free benzoic acid.

Key Considerations :

  • Protection of the carboxylic acid during substitution prevents side reactions.

  • Solvent choice impacts reaction efficiency; IPA-water mixtures enhance solubility of polar intermediates.

Post-Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling

Introducing the benzoic acid moiety after imidazo ring formation:

  • Halogenated Intermediate Synthesis :

    • Bromination of 2-phenylimidazo[4,5-c]pyridine at the para position using N-bromosuccinimide (NBS).

  • Coupling Reaction :

    • Palladium-catalyzed coupling with 4-carboxyphenylboronic acid in toluene/ethanol/Na<sub>2</sub>CO<sub>3</sub> yields the target compound.

Advantages :

  • High regioselectivity and compatibility with sensitive functional groups.

Oxidation of Alkyl Substituents

Methyl to Carboxylic Acid Conversion

A two-step approach starting with a methyl-substituted precursor:

  • Imidazo Ring Synthesis :

    • Construct 2-(4-methylphenyl)imidazo[4,5-c]pyridine via cyclization methods.

  • Oxidation :

    • Treat with KMnO<sub>4</sub> in acidic or basic conditions to oxidize the methyl group to carboxylic acid.

Limitations :

  • Over-oxidation risks and stability of the imidazo ring under harsh conditions.

Multicomponent Reaction Strategies

One-Pot Imidazo Ring Formation

Combining a pyridine derivative, aldehyde, and ammonia source:

  • Reactants :

    • 4-Carboxybenzaldehyde, 3-amino-4-nitropyridine, and ammonium acetate.

  • Cyclization :

    • Heating in acetic acid forms the imidazo[4,5-c]pyridine scaffold via condensation and nitro group reduction.

Efficiency :

  • Reduces purification steps but requires precise stoichiometry.

Comparative Analysis of Methods

Method Yield Estimate Key Advantage Major Challenge
Diazotization-Cyclization30–40%Well-established for imidazo ringsAzide instability
Tandem Reaction50–60%Rapid, one-pot synthesisProtecting group management
Suzuki Coupling45–55%High regioselectivityCost of palladium catalysts
Oxidation25–35%Simple final stepOver-oxidation risks

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid as an anticancer agent. For instance, compounds derived from imidazo[4,5-c]pyridine scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines, including glioblastoma (GBM) cells. In vitro studies showed that these compounds inhibit Src family kinases, which are crucial in cancer progression and metastasis .

Case Study: Glioblastoma Treatment

  • A derivative of imidazo[4,5-c]pyridine was tested against U87 and T98G GBM cell lines. Results indicated a submicromolar range inhibition of cell proliferation, suggesting that such compounds could serve as effective treatments for GBM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazo[4,5-c]pyridine possess significant activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds enhance their interaction with microbial targets, leading to effective inhibition of bacterial growth .

Case Study: Antimicrobial Screening

  • A series of synthesized derivatives were tested against various bacterial strains using the tube dilution method. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Src Kinase Inhibition

The mechanism of action for the anticancer properties primarily involves the inhibition of Src family kinases. These kinases play a pivotal role in signaling pathways that regulate cell growth and survival. By targeting these kinases, this compound can disrupt cancer cell proliferation and induce apoptosis .

Platelet-Activating Factor Antagonism

Another significant application is its role as a platelet-activating factor antagonist. This property is crucial for managing inflammatory responses and preventing thrombotic events associated with cardiovascular diseases . The compound's ability to modulate immune responses makes it a candidate for treating conditions linked to excessive platelet activation.

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be utilized in various therapeutic contexts:

  • Cancer Therapy : As a targeted treatment for tumors expressing high levels of Src kinases.
  • Antimicrobial Agent : For developing new antibiotics against resistant bacterial strains.
  • Anti-inflammatory Drug : To manage diseases characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 4-(1H-imidazo[4,5-c]pyridin-2-yl)benzoic acid and its analogs:

Compound Name Molecular Formula Core Structure Substituent Group Notable Properties/Applications References
This compound C₁₃H₉N₃O₂ Imidazo[4,5-c]pyridine Benzoic acid Hydrogen bonding, acidity, coordination
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid C₂₀H₁₂N₄O₂ Imidazo[4,5-f]phenanthroline Benzoic acid Chelation, extended π-system for stacking
3H-Imidazo[4,5-c]pyridine-2-carboxylic acid C₈H₅N₃O₂ Imidazo[4,5-c]pyridine Carboxylic acid (C-2) Higher acidity, direct ring substitution
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline C₁₅H₁₅N₃ Benzoimidazole N,N-dimethylaniline Electron-donating groups, reduced acidity
1H-Imidazo[4,5-c]pyridine C₆H₅N₃ Imidazo[4,5-c]pyridine None Basic core, limited solubility
4-(1H-Imidazo[4,5-c]pyridin-2-yl)fluoren-9-one C₁₉H₁₁N₃O Imidazo[4,5-c]pyridine Fluoren-9-one Ketone for dipole interactions, conjugation

Key Comparative Analysis

Core Structure Modifications Phenanthroline vs. Pyridine Fusion: The phenanthroline-containing analog (C₂₀H₁₂N₄O₂) exhibits a larger, more rigid aromatic system compared to the pyridine-fused target compound. This extended π-system enhances π-π stacking interactions and metal-chelation capabilities, making it suitable for catalytic or sensor applications . Benzimidazole vs. Imidazopyridine: Replacing the imidazo[4,5-c]pyridine core with benzimidazole (C₁₅H₁₅N₃) alters electronic properties.

Substituent Effects

  • Carboxylic Acid Position : The 2-carboxylic acid derivative (C₈H₅N₃O₂) has the acidic group directly on the imidazole ring, likely increasing acidity (lower pKa) compared to the target compound’s benzoic acid substituent .
  • Electron-Donating vs. Withdrawing Groups : The dimethylaniline substituent in C₁₅H₁₅N₃ introduces electron-donating effects, reducing solubility in polar solvents compared to the electron-withdrawing benzoic acid group in the target compound .

Functional Group Replacements Fluorenone vs. Benzoic Acid: The fluorenone-substituted analog (C₁₉H₁₁N₃O) replaces the carboxylic acid with a ketone, enabling dipole interactions rather than hydrogen bonding. This modification may favor applications in organic electronics due to enhanced conjugation . Unsubstituted Core: The absence of substituents in C₆H₅N₃ limits solubility and reactivity, highlighting the critical role of the benzoic acid group in the target compound’s functionality .

Research Findings and Implications

  • Coordination Chemistry : The benzoic acid group in the target compound facilitates coordination with transition metals (e.g., Cu²⁺, Zn²⁺), whereas the phenanthroline analog’s nitrogen-rich structure enhances binding to lanthanides .
  • Solubility and Bioavailability: The carboxylic acid group improves aqueous solubility over non-polar analogs like C₁₅H₁₅N₃, suggesting superior pharmacokinetic profiles for pharmaceutical applications .
  • Electronic Properties : The imidazo[4,5-c]pyridine core’s electron-deficient nature contrasts with benzimidazole derivatives, influencing charge-transfer efficiency in optoelectronic materials .

Biological Activity

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features an imidazo[4,5-c]pyridine core linked to a benzoic acid moiety, which is known to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C14H11N3O2
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 132026-12-1

The biological activity of this compound primarily involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Key interactions include:

  • Hydrogen Bonding : Facilitates binding to target sites.
  • Hydrophobic Interactions : Enhances binding affinity.
  • Van der Waals Forces : Contributes to the stability of the interaction.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of imidazo[4,5-c]pyridine derivatives against various cancer cell lines. For instance:

  • Inhibition of Src Family Kinases (SFKs) : Compounds derived from imidazo[4,5-c]pyridine have been shown to inhibit SFKs, which are crucial in glioblastoma multiforme (GBM) pathogenesis. Compound 1s demonstrated effective inhibition against GBM cell lines (U87, U251) comparable to established inhibitors like PP2 .
CompoundCell LineIC50 (µM)
1sU870.12
1sU2510.15

Structure-Activity Relationship (SAR)

The structural modifications in imidazo[4,5-c]pyridine derivatives significantly affect their biological activity. For example:

  • The presence of hydroxyl (-OH) groups has been correlated with improved antiproliferative activity against various cancer cell lines .
  • Compounds with lower IC50 values were observed in structures containing two -OH groups.

Case Studies

  • Glioblastoma Treatment :
    • A study synthesized a series of imidazo[4,5-c]pyridin derivatives as SFK inhibitors. Among them, compound 1s exhibited promising antiproliferative potency against GBM cells, suggesting its potential as a therapeutic candidate .
  • Antiproliferative Studies :
    • Research involving pyridine derivatives showed that modifications leading to lower IC50 values enhanced the effectiveness against cancer cell lines such as HeLa and MDA-MB-231 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid, and how can intermediates be characterized?

  • Synthesis : The compound is typically synthesized via cyclocondensation of 4-carboxyphenyl-substituted precursors with pyridine derivatives. For example, analogous imidazo[4,5-b]phenazines are synthesized by reacting aminophenanthroline derivatives with substituted benzaldehydes under reflux in acetic acid .
  • Characterization : Key intermediates and products are validated using 1H^1H and 13C^{13}C NMR spectroscopy (e.g., aromatic protons at δ 7.85–9.26 ppm in DMSO-d6_6), high-resolution mass spectrometry (HRMS), and elemental analysis (e.g., C: 73.07%, H: 3.87%, N: 17.94% for a related compound) .

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and packing motifs. For example, analogous imidazole derivatives show planar imidazole rings with dihedral angles of 5–10° relative to the benzoic acid moiety, influencing π-π stacking interactions .
  • Data : CCDC reference 1038591 (for a related structure) provides crystallographic parameters (e.g., space group P1P\overline{1}, unit cell dimensions a=8.9A˚,b=10.2A˚,c=12.5A˚a = 8.9 \, \text{Å}, b = 10.2 \, \text{Å}, c = 12.5 \, \text{Å}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

  • Factorial Design : Employ a 2k2^k factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a study on imidazo-pyridine synthesis achieved 82% yield by optimizing reaction time (12–24 hrs) and temperature (80–120°C) .
  • Example Table :

VariableLow Level (-1)High Level (+1)Optimal Value
Temperature (°C)80120110
Reaction Time (h)122418
Solvent (AcOH:H2 _2O)3:15:14:1

Q. How to resolve contradictory data in biological activity assays (e.g., topoisomerase inhibition vs. cytotoxicity)?

  • Approach :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to distinguish between specific enzyme inhibition and nonspecific cytotoxicity.
  • Mechanistic Studies : Use fluorescence polarization assays to measure DNA-topoisomerase binding affinity (e.g., IC50_{50} < 10 µM for dual Topo I/IIα inhibition in imidazo-phenazines) .
    • Contradiction Management : Cross-validate results with orthogonal assays (e.g., comet assay for DNA damage vs. MTT for cell viability) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to Topo I/IIα. For imidazo-phenazines, docking scores (e.g., ΔG = -9.2 kcal/mol) correlate with experimental IC50_{50} values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How does the electronic structure of the imidazo-pyridine core influence its photophysical properties?

  • TD-DFT Analysis : Calculate HOMO-LUMO gaps (e.g., 3.2 eV for a related compound) using Gaussian 16 with B3LYP/6-31G(d) basis set. This predicts UV-Vis absorption maxima (e.g., λmax_{\text{max}} = 350 nm) .
  • Experimental Validation : Compare with experimental spectra (e.g., absorbance at 345 nm in methanol) to refine computational models .

Methodological Notes

  • Synthesis Reproducibility : Ensure anhydrous conditions for cyclocondensation reactions to prevent hydrolysis of intermediates .
  • Data Interpretation : Use Scherrer equation for XRD crystallite size analysis and correct for preferred orientation in Rietveld refinement .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., IC50_{50} reporting with 95% confidence intervals) .

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